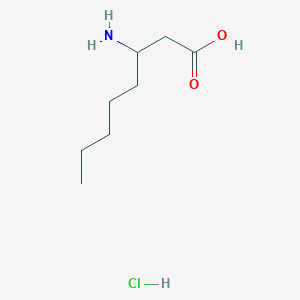

(+/-)-cis-3-Aminooctanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aminooctanoic acid is a type of amino acid. Amino acids are organic compounds that combine to form proteins. They are essential to life and have various functions in metabolism. One of their key tasks is to serve as the building blocks of proteins .

Molecular Structure Analysis

The molecular structure of a compound like aminooctanoic acid would consist of a chain of eight carbon atoms (octanoic), with an amine group (-NH2) and a carboxylic acid group (-COOH) at either end .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acid-base reactions, alkylation, and acylation . In an acid-base reaction, amines act as bases because the nitrogen atom can share its pair of non-bonding electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines, for example, are basic due to the presence of a lone pair of electrons on the nitrogen atom . They can form salts upon reaction with acids .Applications De Recherche Scientifique

Asymmetric Syntheses of β-Hydroxy-α-amino Acids

Research has explored the asymmetric syntheses of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, involving the intermediacy of cis- and trans-aziridines. This process, applied to enantiopure α-hydroxy-β-amino esters, leads to the production of enantiopure β-hydroxy-α-amino acids as single diastereoisomers, indicating a potential application in the synthesis of complex amino acid derivatives (Davies et al., 2013).

Synthesis of cis- and trans-3-Hydroxypipecolic Acids

Another study describes the synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine, highlighting a route to nonproteinogenic cyclic alpha-amino acids. These compounds are structurally related to (+/-)-cis-3-Aminooctanoic acid hydrochloride and are significant in the synthesis of natural and synthetic compounds with medicinal relevance (Liang & Datta, 2005).

Pharmacological and Physiological Effects of Analogues

A study on the pharmacological and physiological effects of cis- and trans-(3-aminocyclopentanyl)butylphosphinic acid reveals their potential as GABAC antagonists. These compounds are structurally related to this compound and show significant effects in inhibiting myopia development and facilitating learning and memory, suggesting applications in neurological research (Chebib et al., 2008).

LC–MSn Analysis of cis Isomers

Research on the LC–MSn analysis of cis isomers of chlorogenic acids, including the investigation of cis-3-acyl and cis-4-acyl chlorogenic acids, provides insights into the behavior of cis isomers in analytical chemistry. This research can be relevant for understanding the properties and analytical characteristics of this compound and its isomers (Clifford et al., 2008).

Large-Scale Syntheses of Non-Proteogenic Amino Acids

A study focused on the large-scale synthesis of FMOC-protected non-proteogenic amino acids, including FMOC-cis-β-amino acids, highlights methods for the efficient production of protected amino acids. This research may provide a foundation for the synthesis and application of this compound in larger scales and in various research contexts (Dener et al., 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-aminooctanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-7(9)6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLIUTNDKHFNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)